Chromous sulfate pentahydrate

Description

Structure

2D Structure

Properties

CAS No. |

15928-77-5 |

|---|---|

Molecular Formula |

CrH10O9S |

Molecular Weight |

238.14 g/mol |

IUPAC Name |

chromium(2+);sulfate;pentahydrate |

InChI |

InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

InChI Key |

OIXWARAASUSANH-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Chromous Sulfate Pentahydrate

Chemical Reduction Pathways for Chromium(II) Sulfate (B86663) Pentahydrate

The formation of chromium(II) sulfate pentahydrate is centered around the reduction of chromium from a higher oxidation state to the +2 state. This is achieved through several established chemical pathways.

A direct and fundamental method for synthesizing chromous sulfate pentahydrate involves the reaction of chromium metal with aqueous sulfuric acid. wikipedia.org This reaction produces the desired hydrated salt and hydrogen gas. wikipedia.org

Reaction: Cr + H₂SO₄ + 5H₂O → CrSO₄·5H₂O + H₂ wikipedia.org

This method is valued for its straightforward approach, yielding solid chromium(II) sulfate pentahydrate directly. orgsyn.orgorgsyn.org

Chromium(II) sulfate can be generated in-situ for immediate use through the reduction of chromium(III) sulfate. wikipedia.org A common and effective reducing agent for this process is zinc. wikipedia.orgorgsyn.org This pathway is particularly useful when a solution of the chromium(II) salt is required for subsequent reactions. orgsyn.org The process involves treating a solution of chromium(III) sulfate with zinc powder, which reduces the Cr(III) ions to Cr(II) ions. orgsyn.org Another approach involves the reduction of potassium dichromate with amalgamated zinc and sulfuric acid to produce aqueous solutions of chromium(II) sulfate. orgsyn.orgorgsyn.org

Table 1: Comparison of In-situ Generation Methods

| Starting Material | Reducing Agent | Key Features |

|---|---|---|

| Chromium(III) sulfate | Zinc powder | Avoids filtration of zinc powder and excess acid. orgsyn.org |

An alternative synthetic route involves the conversion of chromium(II) acetate (B1210297). wikipedia.org Chromium(II) acetate, a red-colored compound, can be reacted with sulfate salts to yield chromium(II) sulfate. wikipedia.orgwikipedia.org This method leverages the existing Cr(II) oxidation state in the acetate precursor. wikipedia.org The preparation of chromium(II) acetate itself typically starts with the reduction of a chromium(III) compound, like chromium(III) chloride, using zinc in an aqueous solution, followed by precipitation with sodium acetate. wikipedia.orgstudylib.net

Refined Crystallization and Purification Strategies for High-Purity this compound

The purification of inorganic compounds often relies on crystallization and recrystallization to remove impurities. uct.ac.zagoogle.com For this compound, achieving high purity is crucial, especially for its use in specialized applications. The process involves dissolving the synthesized compound in a suitable solvent, often water, and allowing it to slowly cool and crystallize. uct.ac.za

The quality and size of the crystals can be enhanced by using dilute solutions and controlling the rate of cooling. uct.ac.za Recrystallization is a technique used to further purify the crystals obtained from the initial crystallization. uct.ac.za This involves dissolving the crystals in a minimal amount of a hot solvent and allowing them to recrystallize upon slow cooling. uct.ac.za This process helps to remove any impurities that may have been trapped within the crystal lattice during the initial formation. uct.ac.za For instance, in the synthesis of copper(II) sulfate pentahydrate, a related transition metal sulfate, controlled cooling of a saturated solution from a high temperature (80°C-100°C) to a lower temperature (5°C-15°C) promotes the formation of well-sized crystals. google.com A similar principle can be applied to chromous sulfate.

Exploration of Sustainable and Resource-Efficient Synthesis from Chromium-Containing Materials

Modern chemical synthesis places a strong emphasis on sustainability and resource efficiency. This includes the recovery and utilization of materials from industrial by-products and waste streams.

Industrial processes, such as leather tanning and metal finishing, generate waste streams containing significant amounts of chromium. google.comekb.egclri.orggoogle.com These waste streams represent a potential resource for the synthesis of chromium compounds. The leather industry, for example, uses basic chromium sulfate as a tanning agent, and a considerable portion of this chromium ends up in the effluent. ekb.egclri.orgatamankimya.comresearchgate.net

Several methods are being explored to recover chromium from these waste streams. One common approach involves precipitating the chromium from the wastewater. clri.org For instance, chromium in waste tanning solutions can be precipitated as chromium(III) hydroxide (B78521) (Cr(OH)₃) by adjusting the pH. ekb.eg This precipitate can then be filtered and redissolved in sulfuric acid to form a chromium sulfate solution, which can be further processed. ekb.egclri.org

Another strategy involves the use of alkaline magnesium compounds to precipitate chromium from acidic solutions containing trivalent chromium sulfate as a basic chromic sulfate-hydrous chromic oxide composition. google.com Research has also been conducted on using agro-industrial waste, such as wheat bran, as a reducing agent for hexavalent chromium to produce basic chromium sulfate, offering a more sustainable and circular economy approach. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | CrSO₄·5H₂O |

| Chromium | Cr |

| Sulfuric acid | H₂SO₄ |

| Hydrogen | H₂ |

| Chromium(III) sulfate | Cr₂(SO₄)₃ |

| Zinc | Zn |

| Potassium dichromate | K₂Cr₂O₇ |

| Chromium(II) acetate | Cr₂(CH₃CO₂)₄(H₂O)₂ |

| Sulfate salts | - |

| Sodium acetate | CH₃COONa |

| Chromium(III) chloride | CrCl₃ |

| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O |

| Basic chromium sulfate | Cr(OH)(SO₄) |

| Chromium(III) hydroxide | Cr(OH)₃ |

| Magnesium oxide | MgO |

| Magnesium hydroxide | Mg(OH)₂ |

Advanced Structural Elucidation and Crystallographic Investigations of Crso₄·5h₂o

Single-Crystal X-ray Diffraction Analysis of Chromium(II) Sulfate (B86663) Pentahydrate

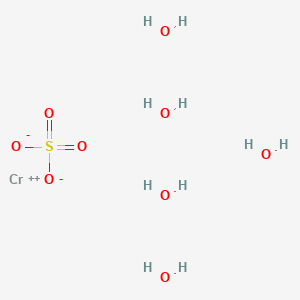

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of chromous sulfate pentahydrate reveals a complex and intricate structure governed by the coordination preferences of the chromium(II) ion and an extensive network of hydrogen bonding.

Detailed X-ray diffraction studies have unequivocally established the crystallographic parameters of chromium(II) sulfate pentahydrate. The compound crystallizes in the triclinic system, which is characterized by the lowest symmetry among all crystal systems. Its centrosymmetric space group is P-1. This lack of higher symmetry elements is a direct consequence of the complex coordination and bonding within the unit cell.

Two independent molecules comprise the asymmetric unit (Z = 2). Refined unit cell parameters from high-resolution studies are presented in the table below. These parameters define the precise dimensions and shape of the fundamental repeating unit of the crystal.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | wikipedia.orgresearchgate.net |

| Space Group | P-1 | wikipedia.orgresearchgate.net |

| a | 6.1864(6) Å | wikipedia.org |

| b | 10.9161(8) Å | wikipedia.org |

| c | 6.0289(6) Å | wikipedia.org |

| α | 82.274(6)° | wikipedia.org |

| β | 107.778(8)° | wikipedia.org |

| γ | 102.747(8)° | wikipedia.org |

| Volume (V) | 377.16(6) ų | wikipedia.org |

| Z | 2 | wikipedia.orgresearchgate.net |

| Calculated Density (Dₓ) | 2.097 g/cm³ | wikipedia.org |

Chromium(II) sulfate pentahydrate is isostructural with copper(II) sulfate pentahydrate (CuSO₄·5H₂O), meaning they share the same crystal system and space group and have a similar arrangement of atoms. wikipedia.orgresearchgate.net This relationship allows for a direct comparison of the structural effects of the different metal ions, Cr²⁺ (a d⁴ system) and Cu²⁺ (a d⁹ system). Both ions are subject to the Jahn-Teller effect, which influences their coordination geometry.

While both compounds crystallize in the triclinic P-1 space group, there are subtle but significant differences in their unit cell dimensions and bond lengths, reflecting the different ionic radii and electronic configurations of chromium(II) and copper(II). A comparison of their crystallographic data highlights these differences.

| Parameter | CrSO₄·5H₂O | CuSO₄·5H₂O | Source |

|---|---|---|---|

| Crystal System | Triclinic | Triclinic | wikipedia.orgwhiterose.ac.uk |

| Space Group | P-1 | P-1 | wikipedia.orgwhiterose.ac.uk |

| a (Å) | 6.1864 | 6.1224 | wikipedia.orgwhiterose.ac.uk |

| b (Å) | 10.9161 | 10.7223 | wikipedia.orgwhiterose.ac.uk |

| c (Å) | 6.0289 | 5.9681 | wikipedia.orgwhiterose.ac.uk |

| α (°) | 82.274 | 82.35 | wikipedia.orgwhiterose.ac.uk |

| β (°) | 107.778 | 107.33 | wikipedia.orgwhiterose.ac.uk |

| γ (°) | 102.747 | 102.60 | wikipedia.orgwhiterose.ac.uk |

| Volume (ų) | 377.16 | 364.02 | wikipedia.orgwhiterose.ac.uk |

Ligand Coordination Environment and Distortion Analysis

The electronic configuration of the central metal ion profoundly influences the coordination geometry of a complex. For transition metals with asymmetrically occupied d-orbitals, this often results in geometric distortions from ideal polyhedra.

In crystalline CrSO₄·5H₂O, the chromium(II) center adopts an octahedral coordination geometry. It is surrounded by six oxygen atoms. wikipedia.org Four of these oxygen atoms are from water molecules, forming the equatorial plane of the octahedron. The two axial positions are occupied by oxygen atoms from two different bridging sulfate anions. This arrangement creates a polymeric chain structure. The coordination environment can thus be described as [Cr(H₂O)₄(OSO₃)₂].

Precise Measurement of Metal-Oxygen Bond Lengths and Angles

The coordination environment around the chromium(II) ion is a key feature of the compound's structure. Each Cr(II) ion is in an octahedral coordination geometry, bonded to six oxygen atoms. osti.gov Four of these oxygen atoms belong to four different water molecules arranged in a plane, while the two axial positions are occupied by oxygen atoms from two separate sulfate anions. osti.goviucr.org

This arrangement results in a tetragonally elongated octahedral geometry, a distortion attributed to the Jahn-Teller effect, which is common for Cr(II) complexes. rsc.orgosti.govresearchgate.net This effect leads to a differentiation in the lengths of the metal-oxygen bonds. The bonds between chromium and the four equatorial water molecules (in-plane bonds) are shorter than the bonds to the two axial oxygen atoms from the sulfate groups. rsc.org

While specific bond lengths from recent high-resolution studies are not detailed in the available literature, comparative analysis shows that the average Cr–O bond distance is approximately 0.07 Å longer than the corresponding average Cu–O bond length in the isostructural copper(II) sulfate pentahydrate. rsc.org This difference is more pronounced for the in-plane bonds than for the axial ones. rsc.org Electron density maps confirm the anisotropy around the chromium nuclei, which is consistent with the unequal occupancy of the 3d metal orbitals expected from the Jahn-Teller distortion. osti.gov

Comprehensive Analysis of Hydrogen Bonding Networks and Hydration Sphere Interactions

The stability and structure of crystalline CrSO₄·5H₂O are profoundly influenced by an extensive three-dimensional network of hydrogen bonds. This network involves the five water molecules—referred to as waters of hydration—and the sulfate anions.

The water molecules can be categorized based on their role in the crystal lattice:

Coordinated Water: Four water molecules are directly bonded to the Cr(II) ion, forming the primary hydration sphere, specifically the [Cr(H₂O)₄]²⁺ complex unit. ugto.mxquora.com

Interstitial Water: The fifth water molecule is not directly coordinated to the metal ion. Instead, it occupies a position within the crystal lattice, held in place by hydrogen bonds. iucr.orgquora.com This is a characteristic feature of the MXO₄·5H₂O structure type. iucr.org

Interactive Data Table: Roles of Water Molecules in CrSO₄·5H₂O Structure Select a role from the dropdown to filter the table.

| Water Molecule Type | Number | Role in Crystal Lattice | Hydrogen Bonding Function |

| Coordinated Water | 4 | Forms primary hydration sphere around Cr(II) | Donates hydrogen bonds to sulfate oxygens and interstitial water |

| Interstitial Water | 1 | Occupies voids in the lattice | Acts as both a donor and acceptor, linking coordinated water and sulfate ions |

This complex system of hydrogen bonds is not merely a structural filler but an essential component that dictates the precise orientation of the polyhedra and contributes significantly to the energetic stability of the crystalline solid. arizona.edu

Sophisticated Spectroscopic Characterization of Chromous Sulfate Pentahydrate

Electron Paramagnetic Resonance (EPR) Spectroscopy of Cr(II) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes paramagnetic species, such as the high-spin Cr(II) ion in chromous sulfate (B86663) pentahydrate. It provides detailed information about the magnetic properties and the local environment of the metal center.

High-Frequency EPR (HFEPR) is a powerful extension of conventional EPR that utilizes higher microwave frequencies and magnetic fields. This technique is particularly advantageous for studying systems with large zero-field splitting (ZFS), a common feature in high-spin Cr(II) complexes. HFEPR offers improved resolution and allows for the accurate determination of spin Hamiltonian parameters. nationalmaglab.org For chromous sulfate pentahydrate, with its O₆ donor set, HFEPR has been employed to precisely characterize the magnetic anisotropy of the Cr(II) center. nationalmaglab.org

The EPR spectrum of a transition metal ion is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor), the zero-field splitting (D and E parameters), and hyperfine interactions. researchgate.net An extensive ligand-field analysis can be used to correlate the geometric and electronic structures of complexes. nationalmaglab.org

For CrSO₄·5H₂O, the best fit between experimental and simulated EPR spectra was achieved with the following spin Hamiltonian parameters: D = 2.24 cm⁻¹, E = 0.10 cm⁻¹, g⊥ = 2.00, and g|| = 1.96. nationalmaglab.org The D value represents the axial component of the zero-field splitting, while the E value describes the rhombic distortion. The small magnitude of the rhombic component (E) is noteworthy. nationalmaglab.org These parameters provide a quantitative measure of the electronic ground state splitting in the absence of an external magnetic field and are highly sensitive to the symmetry and nature of the ligand field around the Cr(II) ion. The g-tensor components provide information about the contribution of orbital angular momentum to the total magnetic moment. The ligand field has a significant impact on the EPR parameters, and minor changes in the ligand environment can lead to noticeable changes in the EPR spectrum. nih.govnih.gov

Table 2: Spin Hamiltonian Parameters for this compound

| Parameter | Value | Description |

| D (cm⁻¹) | 2.24 | Axial zero-field splitting parameter |

| E (cm⁻¹) | 0.10 | Rhombic zero-field splitting parameter |

| g⊥ | 2.00 | Perpendicular component of the g-tensor |

| g |

Theoretical and Computational Chemical Investigations of Crso₄·5h₂o

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Simulations

A significant advancement in computational chemistry is the development of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. wikipedia.orgnih.gov This approach combines the high accuracy of quantum mechanics for a specific, reactive region of a molecular system with the computational efficiency of classical molecular mechanics for the surrounding environment. wikipedia.orgnih.govresearchgate.net The QM/MM methodology is particularly well-suited for studying complex systems such as chemical processes in solutions or within proteins. nih.gov The development of these multiscale models was recognized with the 2013 Nobel Prize in Chemistry. wikipedia.org

Ab initio QM/MM molecular dynamics simulations have been employed to investigate the hydration structure and dynamics of the Cr(II) ion in aqueous solution. nih.govresearchgate.net These simulations treat the Cr(II) ion and its first hydration shell with quantum mechanics, while the rest of the solvent is handled by molecular mechanics. nih.gov

Key findings from these simulations include:

Pronounced Jahn-Teller Distortion : The simulations clearly show a Jahn-Teller distorted octahedral [Cr(H₂O)₆]²⁺ complex. nih.gov

Hydration Shell Structure : The first hydration shell is well-defined with a coordination number of 6. researchgate.net The Cr-O distances for the six water ligands are not equal, typically showing four shorter and two longer bonds (or vice-versa), which dynamically interchange. nih.govnih.gov The first-shell distances are reported to be in the range of 1.9-2.8 Å. nih.gov

Ligand Exchange Dynamics : During the simulation time of 35 picoseconds, no water exchange was observed in the first hydration shell, indicating a relatively stable primary coordination sphere. nih.gov In contrast, the second hydration shell is more labile, with several water-exchange processes observed and a mean residence time of 7.3 picoseconds. nih.gov

Temperature Effects : Elevating the temperature in the simulations influences the dynamics of the Jahn-Teller distortion. nih.gov Increased temperature decreases the inversion time of the distortion to between 0.5 and 2 picoseconds, affecting the lifetime of the distorted states of the hydrated Cr(II) ion. nih.gov

| Property | Value | Source |

|---|---|---|

| Coordination Number (1st Shell) | 6 | researchgate.net |

| First-Shell Cr-O Distance Range | 1.9 - 2.8 Å | nih.gov |

| Mean Residence Time (2nd Shell) | 7.3 ps | nih.gov |

| Jahn-Teller Inversion Time (Elevated Temp.) | 0.5 - 2 ps | nih.gov |

Ligand Field Theory and Angular Overlap Model Applications

Ligand Field Theory (LFT) and the Angular Overlap Model (AOM) are theoretical frameworks used to describe the electronic structure of transition metal complexes. scribd.comscispace.comresearchgate.net LFT, an extension of Crystal Field Theory (CFT), combines CFT's electrostatic approach with molecular orbital theory to describe the interaction between metal d-orbitals and ligand orbitals. wikipedia.org The AOM is a powerful tool within LFT that quantifies the degree of overlap between metal and ligand orbitals, relating it to the strength of sigma (σ) and pi (π) bonding interactions. scribd.comlibretexts.org

In a Cr(II) complex, the five degenerate d-orbitals of the free ion are split into different energy levels by the electric field created by the surrounding ligands. wikipedia.orglibretexts.org In an ideal octahedral geometry, these orbitals split into a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). wikipedia.orglibretexts.org The energy difference between these sets is denoted as Δ_oct or 10Dq. wikipedia.org

The Jahn-Teller distortion, however, further removes the degeneracy of these orbitals. libretexts.org For an elongation along the z-axis, the e_g set splits into a lower-energy d_z² orbital and a higher-energy d_x²-y² orbital. The t₂g set also splits, though to a lesser extent. libretexts.org Computational models based on LFT can predict these energy splittings. For instance, in a model Cr(II) complex, {CrII(pyrazine)₄(OSO₂CH₃)₂}, where the ligand field z-axis is along the elongated Cr-N bonds, a pronounced splitting of the d_x²-y² and d_z² orbitals is calculated. researchgate.net This splitting directly influences the electronic configuration and the ground state of the complex. researchgate.net

The AOM provides a method to quantify the strength of ligand-metal interactions by assigning parameters, e_σ and e_π, which represent the destabilization of the metal d-orbitals involved in σ- and π-bonding, respectively. researchgate.net These parameters can be derived from experimental spectroscopic data or calculated using ab initio methods. researchgate.net

The core concept is that the extent of interaction depends on the angular orientation of the ligand and metal orbitals. libretexts.org Stronger overlap leads to a greater destabilization of the metal-centered antibonding orbital. libretexts.org The total energy change for a specific d-orbital is the sum of the contributions from all ligands. This quantitative analysis allows for a detailed understanding of the bonding in the complex and helps explain the spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting. researchgate.nettiu.edu.iq The stability of a complex in solution is measured by its stability constant (or formation constant), which is a quantitative measure of the interaction strength between the metal ion and the ligands. wikipedia.org

| Original Orbital Set (O_h) | Split Orbitals | Relative Energy Ordering | Source |

|---|---|---|---|

| e_g | d_x²-y² | Highest | libretexts.org |

| d_z² | Higher | ||

| t₂g | d_xy | Lower | libretexts.org |

| d_xz, d_yz (degenerate) | Lowest |

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of transition metal compounds. nih.govsemanticscholar.orgrsc.org DFT methods provide a good balance between computational cost and accuracy, making them suitable for calculating properties like molecular geometries, vibrational frequencies, and electronic characteristics. nih.govuctm.edu

DFT calculations can be used to perform geometry optimizations, which find the lowest energy arrangement of atoms in a molecule. uctm.edunih.gov For CrSO₄·5H₂O, experimental X-ray diffraction data has been used to refine the crystal structure, revealing key geometric parameters. osti.gov Theoretical DFT studies can complement this by optimizing the geometry of the [Cr(H₂O)₄SO₄] unit and predicting bond lengths and angles. nih.gov

A study on the electron density in CrSO₄·5H₂O, refined against accurate X-ray data, provides insight into the bonding. osti.gov The analysis of difference electron-density maps revealed an anisotropy (uneven distribution) of the electron density around the chromium nuclei. osti.gov This anisotropy is directly related to the unequal occupancy of the 3d metal orbitals, which is a direct consequence of the Jahn-Teller distortion. osti.gov The density along the Cr-O bonds was observed to be less depleted compared to the analogous Cu-O bonds in the isostructural copper(II) sulfate (B86663) pentahydrate. osti.gov

Furthermore, DFT calculations allow for the prediction of harmonic vibrational frequencies. nih.govresearchgate.net These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.netnih.gov

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | osti.gov |

| Space Group | Panti 1 | |

| a | 6.188(1) Å | |

| b | 10.929(2) Å | |

| c | 6.039(1) Å | |

| α | 82.40(2)° | |

| β | 107.77(1)° | |

| γ | 102.71(2)° | |

| Temperature | 298 K |

Investigation of Charge Distribution and Intermolecular Interactions

Theoretical investigations into the solid-state structure of chromous sulfate pentahydrate provide a detailed picture of its bonding, charge distribution, and the non-covalent forces that govern its crystal lattice.

Analysis using the angular overlap model provides insight into the metal-ligand bonding. This model suggests that the interaction between the d-orbitals of the chromium(II) ion and the ligands is approximately 20% stronger in CrSO₄·5H₂O than in the equivalent copper(II) compound. rsc.org

Computational methods like Charge Distribution (CD) and Bond Valence Sum (BVS) analysis are used to calculate the charges assigned to each atom in a crystal structure based on bond lengths. mdpi.com While specific CD studies on CrSO₄·5H₂O are not extensively detailed in the literature, the principles can be applied. The charge distribution would involve a formal +2 charge on the chromium ion, which is delocalized to some extent through covalent interactions with the ligands.

Within the sulfate ligand, theoretical studies on similar sulfate compounds show that the S-O bonds are not hypervalent but are best described as highly polarized, covalent bonds. researchgate.net This results in a significant positive partial charge on the sulfur atom and negative partial charges on the oxygen atoms. semanticscholar.orgresearchgate.net This charge distribution is crucial for the intermolecular interactions within the crystal.

The primary intermolecular forces at play are extensive hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming strong hydrogen bonds with the oxygen atoms of the sulfate groups. researchgate.net The fifth, non-coordinated water molecule also participates in this hydrogen-bonding network, further stabilizing the crystal structure.

| Bond | Average Length (Å) |

|---|---|

| Cr–O (equatorial H₂O) | ~2.07 |

| Cr–O (axial SO₄²⁻) | ~2.45 |

Advanced Reaction Mechanisms and Redox Chemistry of Chromous Sulfate Pentahydrate

Oxidation Chemistry of Chromous Sulfate (B86663) Pentahydrate to Chromium(III) Species

The divalent chromium(II) ion is a powerful reductant, readily undergoing oxidation to the more stable trivalent chromium(III) state. This transformation is central to the chemistry of chromous sulfate.

Mechanistic Pathways of Aerial and Oxidant-Induced Oxidation

Solutions of chromous sulfate are highly susceptible to oxidation. The relatively unstable divalent (chromous) ion is rapidly oxidized to the trivalent [Cr(III); chromic] form upon exposure to air. acs.org This aerial oxidation is a spontaneous process driven by the favorable reduction potential of molecular oxygen.

The fundamental reaction can be represented as: 4Cr²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Cr³⁺(aq) + 2H₂O(l)

The mechanism of this reaction in aqueous solution is complex. It is understood to proceed through a series of steps involving the formation of intermediate species. The Cr(II) ion, existing as the hydrated complex [Cr(H₂O)₆]²⁺ in solution, interacts with dissolved oxygen. The electron transfer from the chromium(II) center to the oxygen molecule can occur via an inner-sphere or outer-sphere pathway, with the former often being facilitated by bridging ligands.

Oxidation can also be induced by other chemical oxidants. Strong oxidizing agents, such as permanganates or dichromates, will rapidly and quantitatively oxidize Cr(II) to Cr(III). For instance, the reaction with potassium permanganate (B83412) in an acidic medium can be described by the following ionic equation:

5Cr²⁺(aq) + MnO₄⁻(aq) + 8H⁺(aq) → 5Cr³⁺(aq) + Mn²⁺(aq) + 4H₂O(l)

In these induced oxidations, the mechanism is highly dependent on the nature of the oxidant and the reaction conditions. youtube.com Generally, the oxidation process involves the initial formation of an intermediate complex between the Cr(II) ion and the oxidizing agent, which then decomposes through an acid-catalyzed pathway. youtube.com

Kinetic and Thermodynamic Parameters Governing Oxidation Rates

The oxidation of Cr(II) to Cr(III) is both thermodynamically favorable and kinetically rapid. The driving force for this reaction is reflected in the standard reduction potentials of the involved half-reactions.

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| Cr³⁺ + e⁻ → Cr²⁺ | -0.41 |

| O₂ + 4H⁺ + 4e⁻ → 2H₂O | +1.23 |

This interactive data table provides standard reduction potentials for the key half-reactions in the aerial oxidation of Chromium(II).

Reduction Chemistry and Applications in Organic Synthesis

The potent reducing power of the Cr(II) ion makes chromous sulfate a valuable reagent in specialized organic transformations. semanticscholar.org

Detailed Mechanism of Chromous Sulfate as a Specialized Reducing Agent

Chromous sulfate functions as a single-electron transfer (SET) agent. Its utility in organic synthesis often stems from its ability to reduce organic halides and other functional groups through a mechanism that involves the formation of organochromium intermediates. acs.orgacs.org

The general mechanism for the reduction of an alkyl halide (R-X) can be outlined as follows:

Single-Electron Transfer: The reaction initiates with the transfer of a single electron from the Cr(II) ion to the alkyl halide, leading to a radical anion intermediate which rapidly fragments. Cr(II) + R-X → [R-X]⁻• + Cr(III) [R-X]⁻• → R• + X⁻

Radical Trapping: The resulting alkyl radical (R•) is then trapped by a second Cr(II) ion to form a stable organochromium(III) species. R• + Cr(II) → [R-Cr(III)]²⁺

Protonolysis: This organochromium intermediate is typically unstable in protic solvents (like water from the hydrated salt) and undergoes protonolysis to yield the final reduced alkane. [R-Cr(III)]²⁺ + H⁺ → R-H + Cr(III)

This pathway allows for the reduction of carbon-halogen bonds under mild, often aqueous, conditions.

Stereochemical and Regiochemical Outcomes of Cr(II)-Mediated Reductions

The use of chromous sulfate can afford a high degree of control over the stereochemistry and regiochemistry of certain reactions, a feature that is highly valuable in complex molecule synthesis. wikipedia.org

A prominent example is the reduction of alkynes. The reduction of carbon-carbon triple bonds with chromous sulfate in water selectively produces trans-alkenes. chempedia.info This stereochemical outcome is attributed to the formation of a key dichromium complex with the alkyne, which ensures the trans addition of hydrogen upon work-up. chempedia.info

| Substrate | Product | Stereochemical Outcome |

| Alkyne (R-C≡C-R') | Alkene | trans |

| Alkyl Halide (R-X) | Alkane (R-H) | N/A (Loss of stereocenter) |

| gem-Dibromocyclopropane | Allene | Ring-opening |

This interactive table summarizes the typical stereochemical or structural outcomes for the reduction of various organic substrates with Chromium(II) reagents.

In the reduction of gem-dibromocyclopropanes, chromous sulfate promotes a ring-opening reaction to form allenes, demonstrating its utility in facilitating complex structural rearrangements. acs.org The regioselectivity of Cr(II)-mediated reductions is often dictated by the stability of the intermediate radical species formed in the initial electron transfer step.

Ligand Exchange and Substitution Reaction Dynamics in Solution

In aqueous solution, the chromium ion in chromous sulfate pentahydrate exists as a coordination complex, primarily the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. The water molecules (aqua ligands) and sulfate ions in the coordination sphere can be replaced by other ligands present in the solution.

The dynamics of these ligand substitution reactions are a key feature of the coordination chemistry of Cr(II). Unlike the isoelectronic Cr(III) ion (a d³ metal center), which is known for forming kinetically inert complexes, the Cr(II) ion (a high-spin d⁴ metal center) forms kinetically labile complexes. libretexts.orgstackexchange.com This high lability means that ligand exchange occurs very rapidly.

The difference in lability can be attributed to the electronic configurations:

Cr(III) (d³): The three d-electrons occupy separate t₂g orbitals, resulting in a significant crystal field stabilization energy (CFSE). Any distortion from the octahedral geometry to form a reaction intermediate (e.g., square pyramidal or trigonal bipyramidal) leads to a substantial loss of CFSE, resulting in a high activation energy for substitution. libretexts.org

Cr(II) (high-spin d⁴): This configuration has one electron in the antibonding e₉ orbitals (t₂g³e₉¹). The presence of this e₉ electron makes the complex susceptible to Jahn-Teller distortion and lowers the activation energy for ligand substitution, as the energy penalty for forming a five- or seven-coordinate intermediate is much lower. libretexts.org

The mechanism of ligand substitution in labile octahedral complexes like [Cr(H₂O)₆]²⁺ is generally considered to be a dissociative interchange (Iₔ) process. In this mechanism, the bond between the chromium center and a leaving ligand (e.g., a water molecule) is significantly stretched in the transition state, creating a vacancy for the incoming ligand to coordinate.

The general equation for the exchange with a ligand L is: [Cr(H₂O)₆]²⁺ + L ⇌ [Cr(H₂O)₅L]²⁺ + H₂O

The rapid rate of these exchange reactions is a critical aspect of the reactivity of chromous sulfate, influencing both its oxidation and reduction pathways by allowing for the formation of various reactive intermediate complexes in solution.

Kinetics and Mechanisms of Water Molecule Replacement in the Coordination Sphere

The hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, the central complex in this compound, is characterized by its remarkable lability, particularly concerning the exchange of its coordinated water molecules with the bulk solvent. This high rate of substitution is a direct consequence of the electronic structure of the chromium(II) ion and the resulting structural distortions.

The kinetics of water exchange for the [Cr(H₂O)₆]²⁺ ion are exceptionally fast, with the rate constant (k) at 25°C estimated to be greater than 10⁸ s⁻¹. This rapid exchange places chromous aqua ions in the category of extremely labile transition metal complexes. The primary reason for this high lability is the d⁴ electronic configuration of the Cr²⁺ ion in a high-spin octahedral field, which leads to a pronounced Jahn-Teller effect.

The mechanism for this rapid water exchange is generally considered to be dissociative (D) or interchange-dissociative (Id). In a dissociative mechanism, a ligand first detaches from the metal center to form a five-coordinate intermediate, which is then rapidly attacked by an incoming solvent molecule. The weakened axial bonds due to the Jahn-Teller distortion facilitate this initial dissociative step.

Computational studies using ab initio quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have provided further insight into the structure of the hydrated Cr²⁺ ion. These simulations confirm the Jahn-Teller distorted octahedral geometry of the [Cr(H₂O)₆]²⁺ complex. While these simulations did not observe a first-shell water exchange within their short timeframe (a testament to the extremely rapid nature of the process), they did reveal details about the hydration shells and the dynamic nature of the complex.

| Parameter | Value | Reference |

| Rate Constant (k) for Water Exchange at 25°C | > 10⁸ s⁻¹ | |

| Electronic Configuration | d⁴ (high-spin) | |

| Ground State Term (Octahedral) | ⁵Eg | |

| Primary Reason for Lability | Jahn-Teller Distortion | |

| Proposed Mechanism | Dissociative (D) or Interchange-Dissociative (Id) |

Influence of pH, Temperature, and External Ligands on Reaction Rates

The inherent high lability of the [Cr(H₂O)₆]²⁺ ion makes the systematic study of the influence of external factors on its substitution kinetics challenging. However, general principles of coordination chemistry and the behavior of other labile metal ions allow for a qualitative understanding of these effects.

Influence of pH: In aqueous solutions, the pH can influence the nature of the aqua complex. For metal aqua ions, a decrease in pH (increase in acidity) generally does not significantly alter the rate of water exchange for a simple aqua ion. However, an increase in pH can lead to the deprotonation of coordinated water molecules to form hydroxo complexes, such as [Cr(H₂O)₅(OH)]⁺. The presence of the hydroxide (B78521) ligand can affect the lability of the remaining water molecules, though specific kinetic data for the chromous case is scarce. For many transition metal aqua ions, the formation of hydroxo species can lead to changes in the substitution mechanism and reaction rates.

Influence of External Ligands: The introduction of external ligands leads to ligand substitution reactions, where the coordinated water molecules are replaced. The rate of these substitution reactions will depend on both the nature of the chromous complex and the incoming ligand. For a dissociative mechanism, the rate-determining step is the dissociation of a coordinated water molecule, and the rate is often largely independent of the nature or concentration of the entering ligand. However, if the mechanism has some associative character (interchange mechanism, I), the properties of the incoming ligand, such as its charge and size, can influence the rate of reaction.

For the highly labile [Cr(H₂O)₆]²⁺, the substitution by external ligands is generally very fast. The rate of formation of a new complex will be primarily dictated by the rate of water dissociation from the chromous ion. Stronger donor ligands that can form more stable bonds with the chromium(II) center will thermodynamically favor the substitution product. The presence of certain ligands can also influence the redox stability of the Cr(II) center.

| Factor | Expected Influence on Water Exchange Rate | General Observations |

| pH | An increase in pH may alter the complex speciation (formation of hydroxo complexes), potentially affecting lability. | Specific kinetic data for [Cr(H₂O)₆]²⁺ is limited. |

| Temperature | Rate increases with increasing temperature, following the Arrhenius equation. | The activation energy is expected to be low due to the Jahn-Teller effect. |

| External Ligands | Substitution by external ligands is generally very rapid, with the rate often limited by the water dissociation rate. | The nature of the incoming ligand can play a role, particularly in an interchange mechanism. |

Catalytic Research and Methodologies Involving Chromous Sulfate Pentahydrate

Chromous Sulfate (B86663) Pentahydrate as a Precursor for Catalytically Active Materials

The application of chromous sulfate pentahydrate often begins with its use as a foundational chemical to build more sophisticated catalysts. The Cr(II) ion can be transformed into other oxidation states, primarily Cr(III), which are then incorporated into stable catalytic frameworks.

Chromium(II) sulfate is a viable precursor for the synthesis of various chromium-based catalysts. A common strategy involves the "precipitation route," where a chromium(III) salt precursor, which can be readily formed by the oxidation of Cr(II) sulfate, is dissolved in an aqueous solution. google.comgoogle.com Treatment with a solution like ammonia (B1221849) precipitates chromium hydroxide (B78521), which can then be filtered, dried, and calcined to form catalytically active chromium oxide. google.comgoogle.com

A notable application is the upcycling of chromium-containing sulfate waste into highly efficient catalysts. mdpi.comresearchgate.net In one such study, chromium-containing sodium sulfate was used as the chromium source to synthesize FeCrO₃/Fe₂O₃ catalysts through a hydrothermal method. mdpi.comresearchgate.net This process involves the initial reduction of any Cr(VI) to Cr(III), followed by a reaction with an iron source to form the stable iron-chromium oxide material. mdpi.com This approach not only provides a method for creating active catalysts but also offers a pathway for the detoxification and resource utilization of industrial waste. mdpi.comresearchgate.net

Table 1: Synthesis of Catalytic Species from Chromium Sulfate Precursors

| Precursor | Synthesis Method | Catalyst Formed | Key Findings |

|---|---|---|---|

| Chromium(III) Salts (from Cr(II) Sulfate) | Precipitation Route | Chromium Oxide (Cr₂O₃) | Forms chromium hydroxide precipitate, which is calcined to the oxide catalyst. google.comgoogle.com |

| Cr-Containing Sodium Sulfate | Hydrothermal Method | FeCrO₃/Fe₂O₃ | Successfully upcycles industrial waste into a stable and active catalyst. mdpi.comresearchgate.net |

Solutions of chromium(II) are recognized as valuable specialized reducing agents in organic synthesis. wikipedia.org The Cr(II) ion readily donates an electron, making it effective for the reduction of various functional groups. One documented application of chromium(II) sulfate is in the reduction of conjugated alkenes. wikipedia.org

Additionally, chromium sulfate has been noted for its role in the reduction of alkynes to alkenes. mdpi.com While specific catalysts like Lindlar's catalyst (palladium on barium sulfate, poisoned with quinoline) are commonly used to produce cis-alkenes, and dissolving metal reductions (Na in NH₃) are used for trans-alkenes, the reducing power of Cr(II) compounds makes them suitable for similar transformations. khanacademy.orgchemistrysteps.com The mechanism of action involves the transfer of electrons from the Cr(II) center to the unsaturated organic molecule.

Investigation of Catalytic Activity in Defined Chemical Reactions

The catalytic performance of materials derived from chromous sulfate has been investigated in several key areas of chemical synthesis and environmental remediation, including oxidation, reduction, and carbon transformation reactions.

The direct application of chromous (Cr(II)) sulfate as a catalyst for oxidation reactions is chemically counterintuitive, as Cr(II) is a strong reducing agent. wikipedia.orgstackexchange.com The oxidation of alcohols to aldehydes and ketones is almost exclusively carried out by chromium in its +6 oxidation state, using reagents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Jones reagent (CrO₃ in H₂SO₄). nshsstemjournal.comlibretexts.orglibretexts.org Research indicates that Cr(II) and Cr(III) are not effective agents for this particular transformation. stackexchange.com

However, chromium compounds derived from precursors like chromous sulfate can be used to create heterogeneous catalysts that are active in oxidation reactions. For instance, a mesoporous molecular sieve catalyst, CrMCM-41, has been shown to be effective for the aerobic oxidation of alcohols. oup.com In these materials, the chromium is likely oxidized to a higher valence state (e.g., Cr(VI)) during the catalyst synthesis and activation, which then serves as the active catalytic site. In a study on benzyl (B1604629) alcohol oxidation using a CrMCM-41 catalyst in a supercritical CO₂/polyethylene glycol (scCO₂/PEG) biphasic system, high conversion and selectivity were achieved. oup.com

Table 2: Catalytic Oxidation of Benzyl Alcohol with CrMCM-41 Catalyst

| Reaction System | Conversion (%) | Benzaldehyde Yield (%) |

|---|---|---|

| scCO₂/PEG | 91 | 84 |

| Acetonitrile (ACN) | Low | Low |

| PEG only | Low | Low |

Data sourced from a study on aerobic oxidation over mesoporous CrMCM-41 catalysts. oup.com

The reducing power of the Cr(II) ion is well-suited for the reduction of environmental pollutants. A significant application is in the remediation of water contaminated with hexavalent chromium (Cr(VI)), a toxic and carcinogenic substance. wikipedia.org The reduction of Cr(VI) to the much less toxic and less soluble trivalent chromium (Cr(III)) is a primary method of detoxification. wikipedia.org While many environmental systems utilize sulfate-reducing bacteria (SRB) for this process, the underlying chemical reaction can be performed directly with a reducing agent like chromous sulfate. researchgate.netnih.gov

The strong reducing potential of Cr(II) also allows it to reduce other persistent and oxidized contaminants. For example, Cr(II) is capable of reducing perchlorate (B79767) (ClO₄⁻) to chloride (Cl⁻). wikipedia.org This demonstrates its potential utility in treating water contaminated with various inorganic pollutants.

Catalysts derived from chromium sulfate have shown significant promise in the field of carbon capture and utilization (CCU), particularly in the hydrogenation of carbon dioxide (CO₂). digitellinc.com Transforming CO₂ into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions. azom.comdigitellinc.com

Recent research has demonstrated that FeCrO₃/Fe₂O₃ catalysts synthesized from chromium-containing sulfate waste are highly effective for CO₂ hydrogenation. mdpi.comresearchgate.net When activated and used in the reaction, these catalysts exhibited a 50% increase in CO₂ conversion compared to a control catalyst prepared by simple impregnation with a comparable amount of chromium. mdpi.comresearchgate.net The hydrothermal synthesis method helps to create a stable FeCrO₃ structure that maintains high catalytic performance. mdpi.com Other research has explored low-valent chromium complexes, such as a Cr(0) species, which proved to be an efficient catalyst for the transfer hydrogenation of CO₂ to formate (B1220265) under ambient pressure. rsc.org These findings highlight the potential of using chromous sulfate as a precursor to develop robust catalysts for critical carbon transformation reactions.

Table 3: CO₂ Conversion for Different Catalysts in Hydrogenation Reaction

| Catalyst | CO₂ Conversion (%) | Stability |

|---|---|---|

| FeCrO₃/Fe₂O₃ | ~15% | Good stability over time |

| Cr/Fe₂O₃ (Impregnated) | ~10% | Not specified |

| Fe₂O₃ | <5% | Not specified |

Comparative data from a study on catalysts derived from Cr-containing sulfate waste. mdpi.comresearchgate.net

Catalyst Design Principles and Characterization for Homogeneous and Heterogeneous Systems

The design of catalysts involving chromium compounds, such as those derived from this compound, is fundamentally guided by the distinction between homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, for instance, all dissolved in a single solution. chemguide.co.uk Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants, a common example being a solid catalyst used in liquid or gas-phase reactions. chemguide.co.uklibretexts.org

The efficacy of a chromium-based heterogeneous catalyst is deeply connected to three primary variables: the specific chromium compound used as a precursor, the physical and chemical properties of the catalytic support (including composition, surface area, and pore structure), and the method of chromium incorporation onto that support. researchgate.net For homogeneous systems, the design focuses on the molecular structure of the chromium complex and its interaction with co-catalysts or activators in the reaction medium.

Characterization is a critical aspect of catalyst design, aiming to understand the molecular structure of the active chromium species and its relationship with catalytic performance. researchgate.net A suite of analytical techniques is employed to probe these systems, providing insight into the catalyst's composition, structure, and behavior under reaction conditions.

Impact of Supporting Materials and Co-catalysts on Catalytic Performance

Supporting Materials:

The primary functions of a support material are to provide high surface area for the dispersion of the active chromium species, which maximizes the number of available reaction sites, and to impart mechanical and thermal stability. youtube.com Common support materials for chromium catalysts include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zirconia (ZrO₂). researchgate.net The interaction between the chromium species and the support can alter the electronic and geometric properties of the catalyst, thereby tuning its chemical behavior. youtube.comyoutube.com

Sulfated metal oxides, such as sulfated zirconia (SZ), have emerged as highly effective supports. anl.gov The sulfation process can significantly enhance the acidity of the support, which in turn can boost catalytic activity. researchgate.net For example, studies on chromium metal supported on sulfated zirconia, prepared by the wet impregnation method, have shown that the support's properties are critical. An optimal concentration of chromium on the SZ support can lead to the highest acidity, which is a key factor in its catalytic function. researchgate.netscientific.net The specific surface area and crystalline phase of the catalyst are also influenced by the chromium loading and the nature of the support. scientific.net

The choice of support can also influence the oxidation state and coordination of the chromium species. Research using Diffuse Reflectance Spectroscopy (DRS) has shown that for ethylene (B1197577) polymerization, a higher amount of the active Cr(II) species is formed on a silica surface compared to an alumina surface, explaining the better catalytic performance of Cr/SiO₂ catalysts for this application. scispace.com

Table 1: Influence of Support Material on Chromium Species

| Support Material | Probe Molecule/Condition | Observed Chromium Species | Catalytic Relevance |

| **Silica (SiO₂) ** | Ethylene (100 °C) | Higher amount of Cr(II) | Better performance for ethylene polymerization. scispace.com |

| Alumina (Al₂O₃) | Ethylene (100 °C) | Lower amount of Cr(II) | Less effective for ethylene polymerization compared to silica support. scispace.com |

| Sulfated Zirconia (SZ) | Impregnation with Cr | Enhanced acidity | Increased catalytic activity for reactions like hydrocracking. researchgate.net |

Co-catalysts and Activators:

In homogeneous catalysis, particularly in polymerization reactions, co-catalysts or activators are often essential. Chromium complexes, for example, frequently require activation by organoaluminum compounds (e.g., AlR₃) to become catalytically active for ethylene polymerization. rsc.org

Spectroscopic and Microscopic Probes of Active Catalytic Sites

To understand and optimize catalytic performance, it is crucial to characterize the active sites of the catalyst. A range of sophisticated spectroscopic and microscopic techniques are used for this purpose, providing detailed information on the oxidation state, coordination environment, and surface morphology of the chromium species. researchgate.net

Spectroscopic Techniques:

Spectroscopy is a cornerstone of catalyst characterization, allowing researchers to probe the electronic and structural properties of chromium centers.

UV-Vis and Diffuse Reflectance Spectroscopy (DRS): These techniques are used to study the electronic transitions of chromium ions and can help identify their oxidation states and coordination geometries. DRS is particularly valuable for solid heterogeneous catalysts, revealing how the chromium species change upon interaction with probe molecules or under reaction conditions. researchgate.netscispace.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is highly sensitive to paramagnetic species, making it ideal for studying chromium in its common oxidation states like Cr(III). researchgate.net It provides detailed information about the electronic structure of the active sites and has been used to characterize newly synthesized chromium complexes and to study the interactions within polynuclear chromium clusters. rsc.orgacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms on the catalyst's surface. researchgate.net It has been employed to confirm the oxidation state of co-catalysts, such as Cu²⁺ in Ni-Cu/Cr₂O₃ systems. mdpi.com

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the oxidation state and local coordination environment (bond distances, coordination numbers) of the absorbing atom. It is particularly useful for studying catalysts in situ and has been successfully applied to identify short-lived, active Cr(I) and Cr(II) complexes during the activation of homogeneous polymerization catalysts. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and the nature of bonding within the catalyst structure. researchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the incorporation of chromium into a support matrix and detect the characteristic vibrations of metal-oxygen bonds, such as the O-Cr-O bond. scientific.netmdpi.com

Table 2: Spectroscopic Analysis of Chromium Catalysts

| Technique | Information Obtained | Example Application |

| DRS | Oxidation state and coordination of Cr species on a solid support. | Observing the formation of Cr(II) on silica vs. alumina supports under ethylene. scispace.com |

| EPR | Electronic structure of paramagnetic Cr species. | Characterizing the magnetic interactions in trinuclear chromium carboxylate complexes. acs.org |

| XPS | Surface elemental composition and oxidation states. | Confirming the Cu²⁺ oxidation state on the surface of a Ni-Cu/Cr₂O₃ catalyst. mdpi.com |

| XAS | Oxidation state and local atomic structure (bond lengths, coordination). | Identifying active Cr(I) and Cr(II) species during the activation of a homogeneous catalyst. acs.org |

| FTIR | Vibrational modes and functional groups. | Confirming the presence of O-Cr-O asymmetric vibration bonding in Cr₂O₃-supported catalysts. mdpi.com |

Microscopic Techniques:

Microscopic methods provide direct visualization of the catalyst's morphology, particle size, and dispersion.

Transmission Electron Microscopy (TEM): TEM is used to obtain high-resolution images of catalyst particles. It can reveal the size, shape, and distribution of the active components on the support. For example, TEM has been used to show that the impregnation of chromium onto a sulfated zirconia support can lead to the agglomeration of particles. scientific.net When combined with techniques like Energy-Dispersive X-ray Analysis (EDX), TEM can also provide elemental mapping of the catalyst. nih.gov

Electrochemical Investigations and Applications of Chromous Sulfate Pentahydrate

Redox Behavior of the Chromium(II)/Chromium(III) Couple in Aqueous Systems

The redox couple Cr(II)/Cr(III) is a cornerstone of chromium electrochemistry. In aqueous sulfate (B86663) solutions, Cr(III) exists predominantly as the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. nasa.gov The electrochemical reduction to Cr(II) and its subsequent behavior are influenced by the electrolyte composition and the electrode material.

Voltammetric techniques are crucial for probing the redox behavior of the Cr(II)/Cr(III) system. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to investigate the electrochemical characteristics in various aqueous media. researchgate.netresearchgate.net

In acidic sulfate solutions, the reduction of Cr(III) to Cr(II) is an electrochemically irreversible process. researchgate.net Studies using cyclic voltammetry show that the reduction of Cr(III) complexes to Cr(II) is the first step in a multi-stage reaction. researchgate.net The nature of the complexing agents present in the solution significantly affects the voltammetric response. For instance, the Cr(III)/Cr(II) redox reaction is fast at a graphite (B72142) rod electrode when complexed with EDTA, whereas the subsequent oxidation to higher states is relatively slow. researchgate.net

The electrochemical behavior of the Cr(III)/Cr(II) system has been investigated in detail using voltammetry in both methanesulfonate (B1217627) and sulfate electrolytes. researchgate.net These studies help in determining key kinetic parameters and understanding the reaction mechanism. In acidified chromium solutions, Cr(III) complexes like Cr(H₂O)₆³⁺ and Cr(H₂O)₅Cl²⁺ have been identified. During charging (reduction), Cr(H₂O)₅Cl²⁺ is reduced, and during discharging (oxidation), the reverse reaction occurs. nasa.gov

| Technique | Electrolyte Medium | Key Observation | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Aqueous Methanesulfonate and Sulfate | The electrochemical reduction of Cr(III) to Cr(II) proceeds irreversibly. | researchgate.net |

| Cyclic Voltammetry | Acidified Chromium Solutions | Identified Cr(H₂O)₆³⁺ and Cr(H₂O)₅Cl²⁺ as the primary Cr(III) species involved in the redox cycle. | nasa.gov |

| Differential Pulse Voltammetry | Sulfuric Acid | Used to determine the electrochemical behavior of Cr(III) solutions for redox flow battery applications. | researchgate.net |

| Cyclic Voltammetry | EDTA Complexing Agent | The Cr(III)-EDTA/Cr(II)-EDTA redox reaction kinetics are fast at a graphite electrode. | researchgate.net |

The kinetics of electron transfer for the Cr(II)/Cr(III) couple are complex and highly dependent on the electrode surface and the composition of the inner coordination sphere of the chromium ions. The electron transfer process is generally considered to be slow.

Research on passive chromium films shows that the rate of electron transfer decreases exponentially as the thickness of the passivating oxide layer increases, suggesting an electron-tunneling controlled process. utexas.edu For the simple hexaaquachromium(II)/ (III) couple, the kinetics have been studied on mercury electrodes. dtic.mil The rate constants are influenced by the presence of halide ions, which can act as bridging ligands to facilitate electron transfer.

Studies using cyclic voltammetry have been instrumental in determining kinetic parameters such as the standard electrochemical rate constants for the Cr(III)/Cr(II) reduction. researchgate.net The transfer coefficient for the discharge of Cr(III) to Cr(II) has been calculated to be significantly lower than the typical value of 0.5 for a simple one-electron transfer, indicating an asymmetric transition state during the charge transfer. mdpi.com

| Parameter | Condition/System | Finding | Reference |

|---|---|---|---|

| Electron Transfer Rate | Passive Chromium Electrode | Decreases exponentially with increasing passive film thickness, indicating a tunneling mechanism. | utexas.edu |

| Transfer Coefficient (α) | Cr(III) to Cr(II) discharge | Calculated as α = 0.26, which is lower than the typical value of 0.5. | mdpi.com |

| Standard Rate Constant (k⁰) | [Cr(CN)₆]⁴⁻/³⁻ couple | Calculated as 6.03 × 10⁻³ cm s⁻¹, showing excellent performance without catalysts. | researchgate.net |

Electrochemical Deposition Processes Utilizing Chromium Sulfate Baths

Chromium electrodeposition from trivalent baths, often utilizing chromium sulfate, is a more environmentally benign alternative to hexavalent chromium plating. The process involves the reduction of Cr(III) ions to metallic chromium (Cr(0)) at the cathode.

The electroreduction of Cr(III) ions in aqueous solutions is widely accepted to occur in a stepwise manner. researchgate.netifa.md The process involves the formation of Cr(II) compounds as relatively stable intermediates. ifa.md

The mechanism can be summarized in the following steps:

First Reduction Step: Trivalent chromium complexes are reduced to divalent chromium complexes at the cathode surface. researchgate.netmdpi.com Cr(III) + e⁻ → Cr(II)

Intermediate Stage: The formed Cr(II) ions exist as intermediates in the near-electrode layer. A portion of these Cr(II) ions may diffuse away from the electrode into the bulk solution. researchgate.netsemanticscholar.org

Second Reduction Step: The Cr(II) complexes are further reduced to metallic chromium. ifa.md Cr(II) + 2e⁻ → Cr(0)

The efficiency of chromium deposition and the properties of the resulting coating are highly sensitive to the electrolysis conditions.

Electrolyte Composition: The source of chromium ions (e.g., Cr₂(SO₄)₃), complexing agents, and additives all play a critical role. uab.cat Varying the concentration of the chromium salt can drastically affect the deposition rate and the formation of cracks in the coating. uab.cat Additives can accelerate chromium deposition and increase current efficiency. mdpi.com

Current Density: Current density has a direct impact on the deposition rate and the chemical composition of the coating. mdpi.comelectrochemsci.org At high current densities, the deposition rate may decrease. mdpi.com An increase in current density can also lead to a decrease in the carbon content of chromium-carbon alloy coatings. electrochemsci.org

Temperature: Temperature affects the kinetics of the electrode reactions and the diffusion of ions in the electrolyte.

| Parameter | Effect | Reference |

|---|---|---|

| Cr Salt Concentration | Affects deposition rate and crack formation in the coating. | uab.cat |

| Current Density | Influences deposition rate, coating composition, and can lead to a decrease in the rate at high values. | mdpi.com |

| pH | Local pH increase near the cathode due to hydrogen evolution affects the formation of hydroxo-complexes. | mdpi.commdpi.com |

| Additives (e.g., bis-3-sulfopropyl-disulfide) | Can accelerate deposition and increase current efficiency. | mdpi.com |

The chemistry of the near-electrode layer is distinct from the bulk electrolyte and is crucial in determining the outcome of the electrodeposition process.

Hydroxo-species: The concurrent hydrogen evolution reaction causes a significant increase in the pH near the cathode surface. mdpi.com This localized pH increase leads to the formation of various hydroxo-species and hydroxo-complexes of both Cr(III) and Cr(II), such as Cr(OH)²⁺, Cr(OH)₂⁺, and colloidal chromium(III) hydroxide (B78521) (Cr(OH)₃). mdpi.com These species can form a film on the electrode surface, which strongly affects the kinetics of electrodeposition and the properties of the final coating. mdpi.com The deposition of chromium is believed to proceed via the discharge of these electroactive Cr(II) hydroxo-complexes. ifa.md

Development of Electrochemical Sensors and Analytical Methodologies for Chromium Species

The distinct toxicological profiles of chromium's primary environmental oxidation states, the essential trivalent chromium (Cr(III)) and the highly toxic hexavalent chromium (Cr(VI)), necessitate the development of precise and sensitive analytical methods for their individual detection and quantification. nih.govnih.gov Electrochemical techniques have emerged as a powerful and cost-effective alternative to traditional spectrometric methods for the speciation of chromium. rsc.orgiultcs.org These electrochemical approaches offer high sensitivity, potential for miniaturization, and suitability for on-site analysis, which is crucial for environmental monitoring. rsc.org The development of these methodologies primarily revolves around creating highly selective and sensitive sensors, often by modifying electrode surfaces with advanced materials that facilitate the electrochemical reactions of chromium species. nih.gov

The fundamental principle behind the electrochemical detection of Cr(VI) often involves its reduction, typically to Cr(III), at the surface of a working electrode. The resulting current or potential change is then measured and correlated to the Cr(VI) concentration. Conversely, the detection of Cr(III) can also be achieved through its electrochemical oxidation or by complexation followed by electrochemical measurement. iultcs.orgresearchgate.net The key to advancing these methodologies lies in the innovative materials used to construct or modify the electrodes, which enhance the electrochemical signal and improve the sensor's performance. nih.gov

A wide array of materials has been investigated for modifying standard electrodes like glassy carbon electrodes (GCE) and screen-printed electrodes to improve their analytical capabilities for chromium detection. These materials are chosen for properties such as high surface area, excellent electrical conductivity, and catalytic activity towards chromium redox reactions. nih.govneptjournal.com

Nanomaterial-Based Sensors: Nanomaterials, in particular, have been central to the evolution of chromium sensors. Their unique electronic and catalytic properties significantly amplify the electrochemical response. nih.gov

Gold Nanoparticles (AuNPs): AuNPs are widely used due to their high conductivity, stability, and catalytic effect on Cr(VI) reduction. nih.govrsc.org Sensors modified with AuNPs have demonstrated a substantial enhancement in peak currents, leading to very low detection limits. nih.gov For instance, a glassy carbon electrode modified with graphene-gold nanoparticle composites showed a high electrocatalytic activity for Cr(VI) reduction, achieving a detection limit as low as 0.52 µg·L⁻¹. nih.gov Another study utilizing Au nanoparticle-decorated titania nanotubes reported a low detection limit of 0.03 μM for Cr(VI). rsc.org

Carbon Nanomaterials: Materials like carbon nanotubes (CNTs) and graphene are favored for their large surface area, high electrical conductivity, and chemical stability. nih.gov A sensor using printed carbon nanotubes was able to detect Cr(VI) at trace levels, with concentrations as low as 5 µg·L⁻¹. nih.gov In another approach, a Ketjen Black-modified carbon cloth electrode was developed, which utilized its high conductivity and porous structure to enhance Cr(VI) adsorption and reduction, achieving a detection limit of 9.88 nM. neptjournal.comscispace.com A composite of reduced graphene oxide and polyaniline on a glassy carbon electrode also showed enhanced sensitivity for Cr(VI) detection.

Metal Oxides and Composites: Nanocomposites of metal oxides have also been successfully employed. A sensor based on a glassy carbon electrode modified with Fe₃O₄/MoS₂ demonstrated good electrocatalytic performance for Cr(VI) detection over a wide linear range. nih.gov

Bio-Modified Sensors: The integration of biological components has led to the development of biosensors for chromium detection. In one study, a carbon paste electrode was modified with the bacterial strain Sphingopyxis macrogoltabida. This bio-modified sensor showed a significant increase in the cathodic peak current for Cr(VI) ions compared to an unmodified electrode. researchgate.nettandfonline.com Using differential pulse cathodic stripping voltammetry (DPCSV), this biosensor achieved very low detection limits of 1 × 10⁻⁹ M for Cr(VI) and 1 × 10⁻⁷ M for Cr(III). researchgate.nettandfonline.com

The performance of these developed sensors is evaluated based on key analytical parameters, including the linear range over which the sensor response is proportional to the analyte concentration, and the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected. Various electrochemical techniques are employed, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, to optimize and characterize sensor performance. neptjournal.comrsc.orgtandfonline.com

The research findings from various studies highlight the continuous improvement in sensor technology for chromium speciation. The data below summarizes the performance of several recently developed electrochemical sensors.

| Electrode Modification Material | Electrochemical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Graphene-Gold Nanoparticles (AuNPs) | Amperometry | 0 to 20 μM | 10 nM (~0.5 μg/L) | nih.gov |

| AuNP-Decorated Titania Nanotubes | Amperometry | 0.10 μM to 105 μM | 0.03 μM | rsc.org |

| Ketjen Black-Modified Carbon Cloth | i-t method (Amperometry) | 0.025 to 483 µM | 9.88 nM | neptjournal.com |

| Fe₃O₄/MoS₂ Nanocomposite | Not Specified | 52 µg·L⁻¹ to 136760 µg·L⁻¹ | 26 µg·L⁻¹ | nih.gov |

| Printed Carbon Nanotubes (CNTs) | Amperometry | Not Specified | 5 µg·L⁻¹ | nih.gov |

| Reduced Graphene Oxide-Polyaniline/Nafion | Differential Pulse Voltammetry | 1 to 100 μM | 0.21 μM |

For the simultaneous detection of Cr(III) and Cr(VI), specific methodologies are required. One approach involves using a bio-modified carbon paste electrode and applying different deposition potentials to selectively detect each species using DPCSV. tandfonline.comtandfonline.com For instance, a deposition potential of +1 V can be used for Cr(VI), while a potential of -1 V can be applied for the detection of Cr(III). tandfonline.com This allows for the speciation analysis of chromium in a single sample.

| Analyte | Electrochemical Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Chromium(VI) | Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | 1 × 10⁻⁹ M | researchgate.nettandfonline.com |

| Chromium(III) | Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | 1 × 10⁻⁷ M | researchgate.nettandfonline.com |

| Chromium(VI) | Cyclic Voltammetry (CV) | 1 × 10⁻⁴ M | researchgate.nettandfonline.com |

| Chromium(III) | Cyclic Voltammetry (CV) | 1 × 10⁻² M | researchgate.nettandfonline.com |

These advancements in electrochemical sensors provide sensitive, selective, and practical tools for monitoring chromium species in various environmental samples, which is essential for assessing and managing the risks associated with chromium pollution. rsc.org

Environmental Chemistry and Remediation Strategies Involving Chromous Sulfate Pentahydrate

Environmental Occurrence and Speciation of Chromium(II) Sulfate (B86663)

Chromium exists in the environment in various oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most stable and common. researchgate.net Divalent chromium (Cr(II)), the cation in chromous sulfate, is a powerful reducing agent and is readily oxidized to the more stable Cr(III) state in aqueous environments. mdpi.comtandfonline.com Consequently, Cr(II) is not a persistent species in most natural systems and its direct environmental occurrence from sources of chromous sulfate is limited.

The speciation of chromium in the environment is a complex interplay of redox reactions, pH, and the presence of other chemical species. nih.gov While Cr(III) is considered an essential micronutrient in trace amounts, Cr(VI) is highly toxic and mobile. researchgate.net The environmental significance of chromous sulfate primarily lies in its potential role as a reducing agent that can influence the transformation of other contaminants.

In aqueous solutions, chromium can exist as free aquo-ions, dissolved complexes with inorganic ligands (like hydroxide (B78521) and sulfate) or organic ligands (such as humic and fulvic acids), and as particulate or colloidal phases. pjoes.com The distribution between these forms is crucial for the fate and transport of chromium in the environment. pjoes.com

Transformation and Mobility of Chromium(II) in Aquatic and Soil Environments

The transformation and mobility of chromium in the environment are largely dictated by redox processes and interactions with environmental surfaces.

The interconversion between chromium species is a key aspect of its environmental chemistry. nih.gov Cr(II) is a transient species that is rapidly oxidized to Cr(III) in the presence of oxygen. mdpi.com The more significant redox transformation in natural systems is the interplay between Cr(III) and Cr(VI). nih.gov

Cr(III) can be oxidized to the more toxic Cr(VI) by strong oxidizing agents like manganese dioxide (MnO2), which can be present in soils and sediments. pjoes.com Conversely, Cr(VI) can be reduced to the less mobile and less toxic Cr(III) by various reducing agents present in the environment, such as ferrous iron (Fe(II)) and organic matter, including humic and fulvic acids. pjoes.com The kinetics of these reactions are often slow, meaning that the speciation of chromium in a particular environment may reflect kinetic controls rather than thermodynamic equilibrium. pjoes.com

The presence of oxidizable organic matter and complexing organic ligands are major factors controlling the redox speciation of chromium in natural waters. nih.gov The rate of Cr(VI) reduction is significantly increased in the presence of humic acids and Fe(II). pjoes.com

Adsorption and desorption processes play a critical role in controlling the mobility of chromium in aquatic and soil environments. Various materials, both natural and synthetic, can act as sorbents for chromium. These include activated carbons, biochars, metal-based composites, and polymers. mdpi.com

The adsorption of chromium is highly dependent on its speciation. Cationic forms of chromium, such as Cr(III), can be adsorbed onto negatively charged surfaces like clays and organic matter through electrostatic interactions and surface complexation. Anionic forms of chromium, such as chromate (CrO4^2-) and dichromate (Cr2O7^2-), which are common forms of Cr(VI), are more mobile and less readily adsorbed by many common soil and sediment components.

The efficiency of chromium removal by adsorption is influenced by several factors, including pH, contact time, temperature, adsorbent dosage, and the initial concentration of chromium. espublisher.com For example, the removal of Cr(VI) often shows a maximum at acidic pH values. scispace.com

Novel Approaches for Chromium Remediation Utilizing Cr(II) Chemistry

The strong reducing power of Cr(II) compounds, such as chromous sulfate, presents opportunities for innovative chromium remediation strategies, primarily focused on the reduction of toxic Cr(VI) to the less harmful Cr(III).

Sorption is a widely used and effective method for removing heavy metals, including chromium, from water. researchgate.net While direct sorption of Cr(II) is not a primary remediation strategy due to its instability, the principles of sorption are central to removing the resulting Cr(III) cations after the reduction of Cr(VI).

Various adsorbents have been developed and tested for their ability to remove chromium species. mdpi.com Adsorption does not typically introduce additional harmful substances into the environment. mdpi.com The modification of adsorbents, such as functionalizing carbon nanotubes with specific molecules, can enhance their selectivity for chromium removal. mdpi.com

| Adsorbent Material | Target Chromium Species | Reported Adsorption Capacity (mg/g) | Reference |

| Magnetic CNTs with imidazolium ionic liquid | Cr(VI) | - | mdpi.com |

| Polyamine-modified carbon nanotubes | Cr(VI) | 168.54 | mdpi.com |

| Fe3O4/CNT composite | Cr(VI) | 47.98 - 83.54 | mdpi.com |

| Synthetic allophane | Cr(VI) | 8 | mdpi.com |

| Carp scales modified with CeO2 nanoparticles | Cr(VI) | 65.50 | mdpi.com |

This table is interactive. Users can sort and filter the data.

A primary step in the detoxification of chromium-containing waste is the reduction of toxic Cr(VI) to the more benign Cr(III). researchgate.net This is where the chemistry of Cr(II) compounds can be particularly valuable. Following reduction, stabilization/solidification processes are often employed to immobilize the chromium. researchgate.net

Valorization, or the secondary recycling of chromium resources from industrial wastes, is an economically and environmentally favorable approach. researchgate.net Recovered chromium can be used in the production of materials such as cement, glass, abrasives, tiles, bricks, and pigments. researchgate.net The addition of chromium-containing materials can sometimes even enhance the performance of the final products. researchgate.net

Experimental studies have shown that various reagents can be used for the wet detoxification of chromium-contaminated construction waste. For instance, citric acid and hydrochloric acid have demonstrated high removal efficiencies for total chromium, while citric acid, oxalic acid, concentrated hydrochloric acid, and concentrated acetic acid have been effective in removing Cr(VI). researchgate.net Organic reductants like sawdust have also been shown to effectively reduce Cr(VI) to Cr(III) in acidic environments. e3s-conferences.org The reduction process is typically rapid, with the majority of Cr(VI) being converted to Cr(III) within the first 20-30 minutes. e3s-conferences.org

Considerations for Sustainable Production and Waste Management in Chromium Chemistry

The pursuit of sustainability within the chromium chemical industry necessitates a comprehensive approach that addresses both the production processes of chromium compounds and the management of waste streams generated. While specific research on the sustainable production and waste management of chromous sulfate pentahydrate is limited in publicly available literature, broader principles and practices in chromium chemistry, particularly concerning the closely related and industrially significant basic chromium sulfate, offer valuable insights into environmentally responsible manufacturing.

The overarching goal of sustainable production in this context is to minimize the environmental footprint by improving resource efficiency, reducing energy consumption, and preventing pollution. This aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.